molecular formula C18H14N4Na2O8S2 B3423434 Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate CAS No. 302912-22-7

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate

Cat. No.: B3423434
CAS No.: 302912-22-7
M. Wt: 524.4 g/mol
InChI Key: YAGIKUGDXINHLL-UHFFFAOYSA-L
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Description

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate, also known as Acid Red 37, is a synthetic organic compound commonly used as a dye. It belongs to the azo dye family and is characterized by its vivid red color. This compound is widely utilized in various industries, including textiles, leather, and paper.

Mechanism of Action

Target of Action

LISSAMINE FAST RED B primarily targets cellular components for staining purposes. It is widely used as a histological dye, particularly for staining fibrin in tissue samples . The compound binds to specific cellular structures, allowing for enhanced visualization under a microscope.

Mode of Action

The dye interacts with cellular proteins and nucleic acids through ionic and hydrogen bonding. The sulfonate groups in its structure facilitate binding to positively charged sites on proteins and other macromolecules. This interaction results in the dye adhering to specific cellular components, providing contrast and highlighting particular features .

Biochemical Pathways

As a staining agent, LISSAMINE FAST RED B does not significantly alter biochemical pathways. Its primary role is to provide visual contrast in histological samples. Its binding to cellular components can help in identifying and studying various biochemical processes by making specific structures more visible under a microscope .

Pharmacokinetics

In histological applications, the dye is applied directly to tissue samples, where it binds to target structures without systemic absorption .

Result of Action

The molecular and cellular effects of LISSAMINE FAST RED B are primarily visual. By binding to specific cellular components, the dye enhances the contrast of these structures, making them easier to observe and study under a microscope. This is particularly useful in identifying and analyzing tissue morphology and pathology .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of LISSAMINE FAST RED B. The dye is most effective in a controlled laboratory setting where these factors can be carefully managed. For instance, the pH of the staining solution can affect the binding affinity of the dye to its target structures .

LISSAMINE FAST RED B is a valuable tool in histology and microscopy, providing essential contrast for the detailed study of tissue samples. Its ability to bind selectively to cellular components makes it indispensable for visualizing and analyzing biological structures.

: ChEBI - Lissamine Fast Red

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate involves a diazotization reaction followed by azo coupling. The process typically starts with the nitration of naphthalene to produce 1-naphthol, which is then acetylated to form 4-acetylamino-1-naphthol. This intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol-6-sulfonic acid to produce the final azo dye.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure the formation of the desired product. The resulting dye is then purified through filtration and crystallization processes to obtain the final product in its disodium salt form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can convert the azo bond into a hydrazo bond, resulting in the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as sodium dithionite and hydrogen gas are commonly used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.

  • Reduced Derivatives: These include compounds with hydrazo bonds.

  • Substituted Derivatives: These include compounds with different substituents on the naphthalene ring.

Scientific Research Applications

Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate is widely used in scientific research due to its unique properties. It is employed as a pH indicator, a staining agent in histology, and a reagent in various chemical analyses. In biology, it is used for cell staining and visualization of cellular components. In medicine, it is utilized in diagnostic tests and as a component in certain pharmaceutical formulations. In industry, it serves as a colorant in textiles, leather, and paper products.

Comparison with Similar Compounds

  • Acid Red 1

  • Acid Red 18

  • Acid Red 88

Properties

IUPAC Name

disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIKUGDXINHLL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064258
Record name Acid Red 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6360-07-2, 302912-22-7
Record name Acid Red 37
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006360072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-sulfophenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 37
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-((4-acetylamino-2-sulphophenyl)azo)-6-amino-4-hydroxynaphthalene-2-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acid red 37 (c.i. 17045) (diammonium salt)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 37
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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